molecular formula C18H23N3O2 B4180063 N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide

Cat. No.: B4180063
M. Wt: 313.4 g/mol
InChI Key: QZDHZECMUIHQBD-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a benzamide moiety linked to a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Dimethyl Groups: The pyrimidine ring is then subjected to alkylation using methyl iodide in the presence of a strong base such as sodium hydride to introduce the dimethyl groups at the 4 and 6 positions.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-hydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate to form 4-(pentyloxy)benzoic acid. This intermediate is then converted to the corresponding benzoyl chloride using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of the dimethyl-substituted pyrimidine ring with the benzoyl chloride derivative in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate, triethylamine

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, dichloromethane

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-pyrimidinyl)-4-(pentyloxy)benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the pentyloxy group in this compound imparts unique physicochemical properties, such as increased lipophilicity and enhanced membrane permeability, which can influence its biological activity and therapeutic potential.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-4-5-6-11-23-16-9-7-15(8-10-16)17(22)21-18-19-13(2)12-14(3)20-18/h7-10,12H,4-6,11H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDHZECMUIHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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